REACTION_CXSMILES
|
[Na].[C:2]1([CH3:9])[C:3](C)=[CH:4][CH:5]=[CH:6][CH:7]=1.[P:10]([O-:17])([O:14]CC)[O:11]CC.C(Cl)(Cl)C1C=CC=CC=1>O1CCCC1>[C:2]1([CH:9]([P:10]([OH:17])(=[O:11])[OH:14])[P:10]([OH:17])(=[O:14])[OH:11])[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |^1:0|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
138.1 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
80.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added over a 35 minute period
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
was heated to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 60° to 70° C.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 60° to 70° C. by external cooling
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated for 4 hours at 70° to 75° C.
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 60° C
|
Type
|
CUSTOM
|
Details
|
The liquid material was separated from the solid
|
Type
|
EXTRACTION
|
Details
|
of benzene to extract the organic material
|
Type
|
DISTILLATION
|
Details
|
The eluate product was then distilled
|
Type
|
CUSTOM
|
Details
|
a pot temperature of 201° C., distillate temperature 125° C. and pressure 6 mm
|
Type
|
CUSTOM
|
Details
|
the hydrolysis product purified as in Example 1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(P(O)(=O)O)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |